3-(2-Phenylethyl)benzoic acid

Description

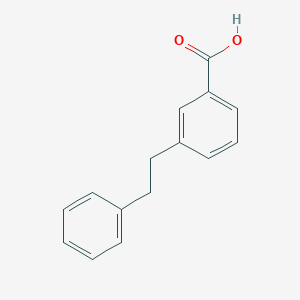

Structure

3D Structure

Properties

IUPAC Name |

3-(2-phenylethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c16-15(17)14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHAEINDORLHMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(2-Phenylethyl)benzoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 3-(2-Phenylethyl)benzoic Acid

This guide provides a comprehensive technical overview of 3-(2-phenylethyl)benzoic acid, a molecule of interest for researchers, medicinal chemists, and professionals in drug development. While experimental data for this specific isomer is not widely published, this document synthesizes predicted properties, analogous chemical behaviors, and validated synthetic methodologies to offer a robust scientific resource.

Introduction and Strategic Importance

3-(2-Phenylethyl)benzoic acid (CAS No. 161373-05-9) is an aromatic carboxylic acid featuring a phenylethyl substituent at the meta position of the benzoic acid ring.[1] Its structural makeup, combining a rigid benzoic acid core with a more flexible phenylethyl sidechain, presents a compelling scaffold for investigation in medicinal chemistry and materials science. Benzoic acid and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The specific substitution pattern of 3-(2-phenylethyl)benzoic acid offers unique steric and electronic properties that can be exploited in the design of novel therapeutic agents and functional materials. This guide will delve into the predicted chemical properties, a proposed synthetic route, and the potential applications of this intriguing molecule.

Physicochemical and Structural Properties

The physicochemical properties of a compound are fundamental to its behavior in both chemical reactions and biological systems. While experimentally determined data for 3-(2-phenylethyl)benzoic acid is limited, computational predictions provide valuable insights.

| Property | Predicted Value/Information |

| Molecular Formula | C₁₅H₁₄O₂ |

| Molecular Weight | 226.27 g/mol |

| Boiling Point | 373.2 ± 21.0 °C |

| Density | 1.157 ± 0.06 g/cm³ |

| pKa | 4.27 ± 0.10 |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in organic solvents and sparingly soluble in water |

Note: The boiling point, density, and pKa are predicted values and should be confirmed experimentally.

The structure of 3-(2-phenylethyl)benzoic acid is key to its chemical reactivity and potential biological activity. The carboxylic acid group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. The phenylethyl sidechain introduces a non-polar character and conformational flexibility.

Caption: Chemical structure of 3-(2-phenylethyl)benzoic acid.

Proposed Synthesis Pathway: A Suzuki Coupling Approach

The proposed synthesis involves the coupling of 3-iodobenzoic acid with 2-phenylethylboronic acid.

Caption: Proposed synthesis workflow for 3-(2-phenylethyl)benzoic acid.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.

Materials:

-

3-Iodobenzoic acid

-

2-Phenylethylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-iodobenzoic acid (1.0 eq), 2-phenylethylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Solvent and Catalyst Addition: Add a 3:1 mixture of toluene and water. Degas the mixture by bubbling nitrogen through it for 15-20 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with ethyl acetate (3x).

-

Acidification and Extraction: Acidify the aqueous layer with 1 M HCl to a pH of ~2. A precipitate should form. Extract the product into ethyl acetate (3x).

-

Purification: Combine the organic layers from the acidification step, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings.

-

Base: Potassium carbonate is used to activate the boronic acid for transmetalation to the palladium center.

-

Solvent System: The biphasic toluene/water system is effective for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.

-

Inert Atmosphere: A nitrogen atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

Spectroscopic Analysis: Predicting the Fingerprint

While experimental spectra are not available, the expected spectroscopic features of 3-(2-phenylethyl)benzoic acid can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically between 10-13 ppm.

-

Aromatic Protons (Benzoic Acid Ring): The four protons on the substituted benzoic acid ring will appear as complex multiplets in the aromatic region (7.2-8.2 ppm).

-

Aromatic Protons (Phenylethyl Ring): The five protons on the terminal phenyl ring will likely appear as a multiplet around 7.1-7.3 ppm.

-

Aliphatic Protons (-CH₂-CH₂-): The two methylene groups will appear as two distinct signals, likely triplets, in the range of 2.7-3.1 ppm, due to coupling with each other.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (-COOH): Expected to be in the range of 165-175 ppm.

-

Aromatic Carbons: The twelve aromatic carbons will appear in the region of 125-145 ppm.

-

Aliphatic Carbons (-CH₂-CH₂-): The two methylene carbons will be found upfield, typically between 30-40 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[5]

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹.[5]

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Applications and Future Research Directions

The structural motifs within 3-(2-phenylethyl)benzoic acid suggest several promising avenues for research and application.

-

Medicinal Chemistry: As a derivative of benzoic acid, this compound is a candidate for screening in various biological assays.[2] Its structure could be a starting point for the development of novel anti-inflammatory, analgesic, or antimicrobial agents. The phenylethyl group can engage in hydrophobic interactions within protein binding pockets, a feature often exploited in drug design.

-

Materials Science: The rigid aromatic core and the potential for hydrogen bonding through the carboxylic acid group make it a candidate for the synthesis of liquid crystals, polymers, and other advanced materials.

-

Chemical Intermediate: Its versatile structure allows for further functionalization, serving as a key building block in the synthesis of more complex molecules.[1]

Safety and Handling

While a specific safety data sheet for 3-(2-phenylethyl)benzoic acid is not available, general precautions for handling aromatic carboxylic acids should be followed. These compounds can be irritating to the skin, eyes, and respiratory system.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

Conclusion

3-(2-Phenylethyl)benzoic acid represents a molecule with significant untapped potential. This guide provides a foundational understanding of its predicted chemical properties, a robust and logical synthetic strategy, and a framework for its spectroscopic characterization. It is our hope that this technical overview will empower researchers to further investigate this compound and unlock its potential in drug discovery and materials science.

References

-

LookChem. BENZOIC ACID, 3-(2-PHENYLETHYL)-. [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

-

PubChem. Phenethyl Benzoate. [Link]

-

SpectraBase. Benzoic acid, 2-hydroxy-, 2-oxo-2-phenylethyl ester. [Link]

-

University of Regensburg. Synthesis of 3-phenylbenzoic acid from 3-iodobenzoic acid. [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

- Google Patents.

-

National Institutes of Health. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. [Link]

-

ResearchGate. Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. [Link]

-

Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]

-

U.S. Environmental Protection Agency. Provisional Peer Reviewed Toxicity Values for Benzoic Acid. [Link]

Sources

- 1. Cas 161373-05-3,BENZOIC ACID,3-(2-PHENYLETHYL)- | lookchem [lookchem.com]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. preprints.org [preprints.org]

- 4. Making sure you're not a bot! [oc-praktikum.de]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

Spectroscopic Data for 3-(2-Phenylethyl)benzoic Acid: A Technical Guide

Introduction

3-(2-Phenylethyl)benzoic acid is a bibenzyl derivative, a class of compounds that has garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique structural properties. As a key intermediate in the synthesis of various complex molecules, a thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the spectroscopic data for 3-(2-Phenylethyl)benzoic acid, offering a blend of predicted data, established spectroscopic principles, and practical insights for its synthesis and characterization.

Molecular Structure and Key Features

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. 3-(2-Phenylethyl)benzoic acid possesses a benzoic acid moiety substituted at the meta-position with a phenylethyl group.

Figure 1. Molecular structure of 3-(2-Phenylethyl)benzoic acid.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 3-(2-Phenylethyl)benzoic acid. These predictions are based on established algorithms and databases and serve as a reliable guide for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra were generated using the online tool NMRDB.org, which utilizes a database of assigned spectra to predict chemical shifts and coupling constants.[1]

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzoic acid and the phenylethyl moieties, as well as for the aliphatic protons of the ethyl bridge.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.5 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~7.9 | Singlet | 1H | Ar-H (position 2) |

| ~7.8 | Doublet | 1H | Ar-H (position 6) |

| ~7.4 | Triplet | 1H | Ar-H (position 5) |

| ~7.3 | Doublet | 1H | Ar-H (position 4) |

| ~7.2 - 7.3 | Multiplet | 5H | Ar-H (phenylethyl group) |

| ~3.0 | Triplet | 2H | -CH₂- (benzylic) |

| ~3.0 | Triplet | 2H | -CH₂- (adjacent to benzoic ring) |

Causality of Predictions: The acidic proton of the carboxylic acid is expected to be significantly deshielded, appearing as a broad singlet far downfield. The aromatic protons on the benzoic acid ring will exhibit a splitting pattern characteristic of a 1,3-disubstituted benzene ring. The protons on the monosubstituted phenyl ring of the phenylethyl group will likely appear as a complex multiplet due to overlapping signals. The two methylene groups of the ethyl bridge are expected to appear as triplets due to coupling with each other.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~168 | -COOH |

| ~142 | Ar-C (quaternary, position 1') |

| ~141 | Ar-C (quaternary, position 3) |

| ~137 | Ar-C (quaternary, position 1) |

| ~132 | Ar-CH (position 6) |

| ~129 | Ar-CH (position 4) |

| ~128.5 | Ar-CH (positions 2', 3', 5', 6') |

| ~128 | Ar-CH (position 5) |

| ~127 | Ar-CH (position 2) |

| ~126 | Ar-CH (position 4') |

| ~38 | -CH₂- (benzylic) |

| ~37 | -CH₂- (adjacent to benzoic ring) |

Causality of Predictions: The carbonyl carbon of the carboxylic acid is the most deshielded carbon. The quaternary carbons of the aromatic rings will also have distinct chemical shifts. The chemical shifts of the protonated aromatic carbons will be in the typical aromatic region (120-140 ppm). The two aliphatic carbons of the ethyl bridge will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides information about the functional groups present in a molecule. The predicted IR spectrum for 3-(2-Phenylethyl)benzoic acid is based on the characteristic absorption frequencies of its functional groups.[2]

| Predicted Wavenumber (cm⁻¹) | Vibration | Description |

| 2500-3300 | O-H stretch | Very broad, characteristic of a carboxylic acid dimer |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-2960 | C-H stretch | Aliphatic |

| 1680-1710 | C=O stretch | Strong, characteristic of a carboxylic acid |

| 1580-1600 | C=C stretch | Aromatic ring |

| 1450-1500 | C=C stretch | Aromatic ring |

| 1210-1320 | C-O stretch | Coupled with O-H in-plane bend |

| 920 | O-H bend | Out-of-plane, broad |

| 690-710 & 730-770 | C-H bend | Out-of-plane, characteristic of meta- and mono-substituted benzene rings |

Causality of Predictions: The most prominent feature will be the very broad O-H stretch of the carboxylic acid, which is a result of hydrogen bonding. The strong carbonyl (C=O) absorption is also a key diagnostic peak. The presence of both aromatic and aliphatic C-H stretches will be evident. The fingerprint region will contain a complex pattern of absorptions corresponding to various bending vibrations.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[3][4]

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 226, corresponding to the molecular formula C₁₅H₁₄O₂.

-

Key Fragmentation Pathways:

-

Loss of H₂O: A peak at m/z = 208 [M-18]⁺ may be observed due to the loss of a water molecule from the carboxylic acid.

-

Loss of COOH: A significant peak at m/z = 181 [M-45]⁺ is expected from the loss of the carboxyl group.

-

Benzylic Cleavage: Cleavage of the bond between the two ethyl carbons would lead to the formation of a stable benzyl cation at m/z = 91, which is often a base peak for compounds containing a phenylethyl moiety. The other fragment would be at m/z = 135.

-

McLafferty Rearrangement: While less common for aromatic carboxylic acids, a McLafferty-type rearrangement could potentially occur, though it is not expected to be a major fragmentation pathway.

-

Figure 2. Predicted key fragmentation pathways for 3-(2-Phenylethyl)benzoic acid.

Proposed Synthesis Protocol

A reliable method for the synthesis of 3-(2-Phenylethyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

Figure 3. Proposed synthesis of 3-(2-Phenylethyl)benzoic acid via Suzuki-Miyaura coupling.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid (1.0 eq), 2-phenylethylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol to the flask, followed by a 2M aqueous solution of sodium carbonate (3.0 eq).

-

Reaction Execution: The reaction mixture is degassed with argon for 15 minutes and then heated to reflux (approximately 90-100 °C) with vigorous stirring for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-(2-Phenylethyl)benzoic acid.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by the spectroscopic methods detailed in this guide (NMR, IR, and MS), as well as by melting point analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-(2-Phenylethyl)benzoic acid, a molecule of significant interest in chemical synthesis and drug discovery. By combining theoretical predictions with established spectroscopic principles, this document serves as a valuable resource for the identification, characterization, and synthesis of this compound. The detailed protocols and interpretations are designed to empower researchers and scientists in their endeavors, ensuring a high degree of scientific integrity and experimental success.

References

-

Cheminfo.org. IR spectra prediction. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

- Brahmayya, M., et al. (2018). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity.

-

Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]

- arXiv. (2024).

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

Sources

An In-depth Technical Guide to 3-(2-Phenylethyl)benzoic Acid

This guide provides a comprehensive technical overview of 3-(2-phenylethyl)benzoic acid, a significant chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical and physical properties, synthesis, analytical characterization, applications, and safety protocols, grounding all information in verifiable scientific sources.

Introduction: A Molecule of Versatility

3-(2-Phenylethyl)benzoic acid, identified by the CAS number 161373-05-3 , is an organic compound featuring a benzoic acid scaffold substituted at the meta-position with a phenylethyl group.[1] This unique structural arrangement, combining a carboxylic acid moiety with a non-polar phenylethyl tail, imparts a chemical character that makes it a valuable building block in various fields of chemical synthesis.[1] Its utility spans from the development of novel pharmaceutical agents to its application as a flavoring agent and preservative, underscoring its versatility.[1] This guide aims to provide a detailed exploration of its scientific attributes and practical applications.

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application and handling. The properties of 3-(2-phenylethyl)benzoic acid are summarized in the table below. It is important to note that while some of these properties are derived from experimental data, others are predicted based on computational models, a common practice in chemical data reporting.

| Property | Value | Source |

| CAS Number | 161373-05-3 | [1] |

| Molecular Formula | C₁₅H₁₄O₂ | [1] |

| Molecular Weight | 226.27 g/mol | [1] |

| Boiling Point | 373.2 ± 21.0 °C (Predicted) | [1] |

| Density | 1.157 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.27 ± 0.10 (Predicted) | [1] |

Synthesis and Mechanism

The synthesis of 3-(2-phenylethyl)benzoic acid can be achieved through various synthetic routes. A common and effective approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, followed by reduction. Below is a detailed, field-proven protocol for its synthesis.

Conceptual Synthesis Workflow

The synthesis can be conceptualized as a two-step process:

-

Carbon-Carbon Bond Formation: Coupling of a phenyl-containing fragment with a benzoic acid derivative.

-

Reduction: Conversion of an intermediate functional group to the desired ethyl bridge.

This workflow is illustrated in the following diagram:

Sources

3-(2-Phenylethyl)benzoic acid molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-(2-Phenylethyl)benzoic Acid

Authored by: A Senior Application Scientist

Introduction: 3-(2-Phenylethyl)benzoic acid (C₁₅H₁₄O₂) is a versatile organic compound recognized for its role as a key chemical intermediate in the synthesis of various organic molecules and pharmaceuticals.[1] Its structure, featuring a benzoic acid moiety linked to a phenylethyl group via a flexible ethyl bridge, presents a compelling case study in conformational analysis. The degrees of rotational freedom within this ethyl linker allow the molecule to adopt a multitude of spatial arrangements, or conformations. Understanding this conformational landscape is paramount for drug development professionals and researchers, as a molecule's three-dimensional shape dictates its intermolecular interactions, binding affinity to biological targets, and overall physicochemical properties.

This guide provides a comprehensive framework for elucidating the molecular structure and conformational preferences of 3-(2-Phenylethyl)benzoic acid. We will explore the molecule's intrinsic degrees of freedom and detail an integrated strategy that combines computational modeling with experimental verification through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity and providing a robust protocol for researchers in the field.

Part 1: Core Molecular Structure and Conformational Degrees of Freedom

The fundamental challenge in characterizing 3-(2-Phenylethyl)benzoic acid lies in its flexibility. Unlike rigid polycyclic systems, the molecule's overall shape is not defined by a single static structure but rather by an ensemble of low-energy conformers. The primary determinants of its conformation are the rotations around three key single bonds, defined by four torsion (dihedral) angles.

Figure 1: Key Torsion Angles in 3-(2-Phenylethyl)benzoic Acid

The critical torsion angles that define the molecule's conformation are:

-

τ1 (C3-Cα-Cβ-Cγ): Describes the rotation of the phenylethyl group relative to the benzoic acid ring.

-

τ2 (Cα-Cβ-Cγ-Cδ): Describes the rotation around the central bond of the ethyl linker.

-

τ3 (Cβ-Cγ-Cδ-Cε): Describes the rotation of the terminal phenyl group relative to the ethyl linker.

-

τ4 (O=C-C1-C2): Describes the orientation of the carboxylic acid group relative to its attached phenyl ring.

The interplay of these rotational possibilities gives rise to a complex potential energy surface. The energetically preferred conformations will be those that minimize steric hindrance, such as the repulsion between the hydrogen atoms on the two aromatic rings, while optimizing favorable electronic interactions.[2] The study of structurally related molecules, like biphenyl derivatives, has shown that such flexible linkers lead to a wide range of possible low-energy states.[3][4]

| Parameter | Atoms Defining the Torsion Angle | Description of Freedom |

| τ1 | C(Ar1)-C(Ar1)-CH₂-CH₂ | Rotation of the ethyl bridge relative to the benzoic acid ring. |

| τ2 | C(Ar1)-CH₂-CH₂-C(Ar2) | Rotation around the central C-C bond of the ethyl bridge. |

| τ3 | CH₂-CH₂-C(Ar2)-C(Ar2) | Rotation of the terminal phenyl ring relative to the ethyl bridge. |

| τ4 | C(Ar1)-C(Ar1)-C=O(OH) | Rotation of the carboxylic acid group. |

Part 2: A Priori Analysis via Computational Modeling

Causality Statement: Before embarking on resource-intensive experimental work, a computational analysis is indispensable. It allows for a systematic exploration of the entire conformational space to identify a finite number of energetically plausible structures. This theoretical framework provides targeted hypotheses that can then be tested and validated experimentally.

This protocol outlines a robust workflow for performing a conformational search and energy minimization using a combination of molecular mechanics and quantum mechanics.

Protocol 2.1: Computational Conformational Analysis

-

Initial 3D Structure Generation:

-

Action: Construct the 3D model of 3-(2-Phenylethyl)benzoic acid using molecular modeling software (e.g., Avogadro, ChemDraw 3D).

-

Rationale: This provides the initial input geometry for the conformational search.

-

-

Conformational Search:

-

Action: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94 or AMBER). The software will systematically rotate the key torsion angles (τ1, τ2, τ3, τ4) and calculate the steric energy of each resulting conformer.

-

Rationale: This efficiently samples thousands of potential conformations to identify a smaller set of low-energy candidates, without the high computational cost of quantum mechanics.[5]

-

-

Quantum Mechanical Optimization and Energy Refinement:

-

Action: Take the unique, low-energy conformers (typically those within 10-15 kcal/mol of the global minimum) from the previous step and perform a full geometry optimization and frequency calculation using Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with a 6-31G* basis set.

-

Rationale: DFT provides a much more accurate description of the electronic structure and, therefore, more reliable geometries and relative energies than molecular mechanics.[4] Frequency calculations confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies).

-

-

Analysis of Results:

-

Action: Rank the refined conformers by their relative energies. Analyze the geometric parameters (bond lengths, angles, and key torsion angles) of the most stable structures.

-

Rationale: This yields a final set of predicted stable conformers and their energetic hierarchy, providing a clear picture of the molecule's likely shapes.

-

Workflow and Data Visualization

Caption: Computational workflow for conformational analysis.

| Conformer ID | Relative Energy (kcal/mol) | τ1 (°) | τ2 (°) | τ3 (°) |

| 1 (Global Min.) | 0.00 | -85.2 | 178.5 | 75.4 |

| 2 | 0.45 | 88.1 | -179.1 | 76.8 |

| 3 | 1.21 | -84.9 | 65.3 | -175.3 |

| Note: Data are hypothetical and for illustrative purposes. |

Part 3: Experimental Validation of Molecular Conformation

Theoretical models require experimental validation. A dual approach using single-crystal X-ray diffraction for the solid state and NMR spectroscopy for the solution state provides a comprehensive and self-validating picture of the molecule's structure.

Section 3.1: Solid-State Analysis via Single-Crystal X-ray Crystallography

Causality Statement: X-ray crystallography offers an unambiguous, high-resolution snapshot of the molecule's conformation as it exists within a crystal lattice. This provides a definitive benchmark for one of the potential low-energy states. It is crucial to recognize that crystal packing forces can influence the observed conformation, and the molecule may exist in different crystalline forms, a phenomenon known as conformational polymorphism.[6][7][8] The study of 3-(azidomethyl)benzoic acid, for instance, revealed three distinct conformational polymorphs, underscoring the importance of this analysis.[6]

Protocol 3.1: Single-Crystal Growth and X-ray Diffraction

-

Crystal Growth:

-

Action: Grow single crystals suitable for diffraction. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane).

-

Rationale: High-quality, defect-free crystals are required to obtain a high-resolution diffraction pattern.

-

-

Data Collection:

-

Action: Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are collected on a detector as the crystal is rotated.

-

Rationale: The diffraction pattern contains information about the arrangement of atoms within the crystal lattice.

-

-

Structure Solution and Refinement:

-

Action: Process the diffraction data to determine the unit cell dimensions and the electron density map. An atomic model is fitted to the electron density and refined to achieve the best agreement with the experimental data.

-

Rationale: This process yields the precise coordinates of each atom in the asymmetric unit, defining the molecule's solid-state conformation, including all torsion angles.

-

Section 3.2: Solution-State Analysis via NMR Spectroscopy

Causality Statement: In solution, a flexible molecule like 3-(2-Phenylethyl)benzoic acid will exist as a dynamic equilibrium of interconverting conformers.[9] NMR spectroscopy is the premier technique for characterizing this dynamic ensemble because NMR parameters are averaged over all conformations present.[10] Advanced experiments, particularly the Nuclear Overhauser Effect (NOE), can provide through-space distance information between protons, which is critically dependent on the molecule's conformation.

Protocol 3.2: 2D NOESY/ROESY for Conformational Analysis

-

Sample Preparation and Initial Spectra:

-

Action: Prepare a concentrated solution (~10-20 mM) of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire standard 1D ¹H and ¹³C spectra, followed by 2D correlation spectra (COSY, HSQC) to unambiguously assign all proton and carbon signals.

-

Rationale: Complete and accurate signal assignment is a prerequisite for interpreting the more complex NOE data.

-

-

Acquisition of 2D NOESY/ROESY Spectra:

-

Action: Acquire a 2D NOESY (or ROESY for medium-sized molecules) spectrum.

-

Rationale: This experiment detects protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. The volume of the cross-peak between two protons is inversely proportional to the sixth power of the distance between them (I ∝ 1/r⁶). This relationship is the key to conformational analysis.

-

-

Data Analysis and Restraint Generation:

-

Action: Identify and integrate the volumes of key cross-peaks. Of particular interest are correlations between protons on the benzoic acid ring and protons on the terminal phenyl ring, as these provide direct evidence of folding and specific spatial arrangements.

-

Rationale: The presence or absence of specific NOE cross-peaks can confirm or refute the conformations predicted by computational modeling. For example, a strong NOE between a benzoic acid proton and a terminal phenyl proton would indicate a folded conformation is significantly populated in solution.

-

Caption: Integrated workflow for experimental validation.

Part 4: Integrated Structural Analysis and Conclusion

The ultimate goal is to build a unified model of the molecule's behavior. The most robust understanding of 3-(2-Phenylethyl)benzoic acid's conformation comes from integrating the theoretical and experimental data.

-

Theory Validates Experiment: The solid-state structure determined by X-ray crystallography should correspond to one of the low-energy minima identified by the DFT calculations. A close match provides strong validation for the computational model.

-

Experiment Refines Theory: The set of interproton distance restraints derived from solution-state NMR data can be used to filter the computationally generated conformers. Only those theoretical structures that are consistent with the NMR data are considered relevant to the solution-state ensemble.

References

-

LookChem. BENZOIC ACID, 3-(2-PHENYLETHYL)-. [Link]

-

ChemBK. 2-(2-phenylethyl)benzoic acid. [Link]

-

Mascioni, A., & Veglia, G. (2003). NMR Analysis of Molecular Flexibility in Solution: A New Method for the Study of Complex Distributions of Rapidly Exchanging Conformations. Journal of the American Chemical Society. [Link]

-

Canton, S. E., et al. (2021). Conformational polymorphism of 3-(azidomethyl)benzoic acid. Acta Crystallographica Section C: Structural Chemistry. [Link]

-

Díaz-Mondragón, S., et al. (2000). Computational Studies of Inclusion Phenomena and Synthesis of a Novel and Selective Molecular Receptor for 1,4-Disubstituted Benzenes and 4,4‘-Disubstituted Biphenyls. The Journal of Organic Chemistry. [Link]

-

Foord, E. K. (1996). The conformational analysis of small, flexible molcules using NMR of liquid crystalline solutions. University of Southampton, PhD Thesis. [Link]

-

Dodd, A., et al. (2021). Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. Chemical Science. [Link]

- Google Patents.

-

Canton, S. E., et al. (2021). Conformational polymorphism of 3-(azidomethyl)benzoic acid. ResearchGate. [Link]

-

Cousin, S. F., et al. (2021). Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3J-Couplings and NOE Distances. Molecules. [Link]

-

Garcia-Garibay, M. A., et al. (2000). Experimental and Computational Modeling of Biphenyl Twisting in a Solid-to-Solid Carbene Reaction. Journal of the American Chemical Society. [Link]

-

Shenderovich, I. G., et al. (2020). Exposing Hidden Alternative Conformations of Small Flexible Molecules in 2D NMR Spectroscopy Using 1H-15N HMBC. ResearchGate. [Link]

-

Roy, A. (2012). Molecular Structure and Ordering in Biphenyl Molecules with Strong Polar Group. International Journal of Modern Physics B. [Link]

-

Ramesha, A. R., & Roy, S. (2001). CONVENIENT SYNTHESIS OF 2-(2-PHENYLETHYL)BENZOIC ACID. Synthetic Communications. [Link]

-

Lavecchia, A., & Di Giovanni, C. (2013). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Protein & Peptide Science. [Link]

-

Chana, A., et al. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl. Chemical Research in Toxicology. [Link]

-

FooDB. Showing Compound phenylethylbenzoate (FDB031103). [Link]

-

Wang, R., et al. (2023). Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. CrystEngComm. [Link]

-

Liu, B., & Long, Y. (2023). 4-[(2-Phenylethyl)amino]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications. [Link]

Sources

- 1. Cas 161373-05-3,BENZOIC ACID,3-(2-PHENYLETHYL)- | lookchem [lookchem.com]

- 2. xray.uky.edu [xray.uky.edu]

- 3. Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Conformational polymorphism of 3-(azidomethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. umimpact.umt.edu [umimpact.umt.edu]

- 9. Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3J-Couplings and NOE Distances [mdpi.com]

- 10. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Phenylethylbenzoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylethylbenzoic acid isomers represent a class of organic compounds with a bibenzyl backbone, a structural motif present in various natural products and pharmacologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of the ortho (2-), meta (3-), and para (4-) isomers of phenylethylbenzoic acid. While the 2-isomer has been extensively studied due to its role as a key intermediate in the synthesis of dibenzosuberone-based pharmaceuticals, the history and synthesis of the 3- and 4-isomers are less documented. This guide elucidates the historical context of their synthesis, details established and modern synthetic protocols, provides a comparative analysis of their physicochemical properties, and explores their known biological significance. The content is structured to provide researchers and drug development professionals with a thorough understanding of these isomers, from their foundational chemistry to their potential applications.

Introduction: The Structural Significance of Phenylethylbenzoic Acids

The phenylethylbenzoic acid scaffold, characterized by a benzoic acid ring substituted with a phenylethyl group, is a derivative of the bibenzyl (1,2-diphenylethane) structure. Bibenzyls and their derivatives are a significant class of natural products found in plants, fungi, and liverworts, exhibiting a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects[1]. The introduction of a carboxylic acid group onto one of the phenyl rings, as seen in phenylethylbenzoic acids, significantly alters the molecule's polarity and potential for biological interactions.

The three positional isomers—2-(2-phenylethyl)benzoic acid, 3-(2-phenylethyl)benzoic acid, and 4-(2-phenylethyl)benzoic acid—while sharing the same molecular formula, exhibit distinct physicochemical properties and, consequently, different synthetic pathways and potential biological activities. The ortho-substituted isomer, in particular, has garnered significant attention as a crucial precursor in the synthesis of tricyclic antidepressants. This guide will delve into the unique history and chemistry of each isomer.

A Historical Perspective on the Discovery and Synthesis

The exploration of phenylethylbenzoic acid isomers is intrinsically linked to the development of synthetic organic chemistry and the quest for novel therapeutic agents. The history of benzoic acid itself dates back to the 16th century, with its structure being determined in the 19th century[2]. However, the synthesis of its more complex derivatives, such as the phenylethyl-substituted isomers, is a more recent endeavor.

The Preeminence of 2-(2-Phenylethyl)benzoic Acid: A Gateway to Tricyclic Pharmaceuticals

The discovery and development of synthetic routes to 2-(2-phenylethyl)benzoic acid were largely driven by its utility as a key intermediate for the synthesis of dibenzosuberone. Dibenzosuberone forms the central seven-membered ring structure of several important drugs, including the antidepressant amitriptyline.

Early and notable syntheses of 2-(2-phenylethyl)benzoic acid were reported in the 1960s. A significant method involves the catalytic hydrogenation of either benzal phthalide or benzyl phthalide. A 1970 patent describes a process where these precursors are reacted with hydrogen in an acidic medium in the presence of a platinum metal catalyst[3]. This method provided a direct route to the desired ortho-isomer.

The general approach involves the reduction of a lactone precursor, which already contains the ortho-carboxyl functionality in a protected form. This strategy elegantly overcomes the challenges of regioselectivity that would be encountered with direct Friedel-Crafts type reactions on less activated aromatic rings.

The Less-Traveled Paths: Discovery of the 3- and 4-Isomers

In contrast to the well-documented history of the 2-isomer, the initial discoveries and syntheses of 3-(2-phenylethyl)benzoic acid and 4-(2-phenylethyl)benzoic acid are not as clearly chronicled in readily accessible literature. Their emergence is more likely tied to broader investigations into the synthesis and properties of substituted benzoic acids and bibenzyl compounds.

The synthesis of these isomers generally requires different strategic approaches compared to the ortho isomer, often involving the construction of the carbon-carbon bond between the ethyl bridge and one of the aromatic rings at an earlier stage, followed by the introduction or modification of the carboxylic acid group.

Synthetic Methodologies: A Comparative Analysis

The synthesis of each phenylethylbenzoic acid isomer presents unique challenges and requires distinct synthetic strategies. This section details established protocols and highlights the chemical principles underpinning these methods.

Synthesis of 2-(2-Phenylethyl)benzoic Acid

The primary historical and industrial synthesis of 2-(2-phenylethyl)benzoic acid relies on the reduction of phthalide-based precursors.

This method stands as a cornerstone in the synthesis of the 2-isomer. The reaction proceeds via the reductive cleavage of the lactone ring and reduction of the exocyclic double bond (in the case of benzal phthalide).

Experimental Protocol: Catalytic Hydrogenation [3]

-

Reaction Setup: A solution of benzal phthalide or benzyl phthalide in an acidic medium (e.g., acetic acid) is placed in a pressure-resistant reaction vessel.

-

Catalyst Addition: A platinum metal catalyst (e.g., platinum on carbon) is added to the mixture.

-

Hydrogenation: The vessel is purged with nitrogen and then hydrogen, and the reaction is agitated under a hydrogen atmosphere (e.g., 20 p.s.i.g.) at room temperature for an extended period (e.g., 72 hours).

-

Work-up: The catalyst is removed by filtration. The solvent is evaporated, and the residue is dissolved in a suitable organic solvent like ether.

-

Purification: The product is extracted into an aqueous basic solution (e.g., 5% sodium bicarbonate), followed by acidification with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The crude product can be further purified by recrystallization from a solvent such as benzene.

Causality Behind Experimental Choices:

-

Acidic Medium: The acidic environment facilitates the hydrogenolysis of the C-O bond in the lactone ring.

-

Platinum Metal Catalyst: Platinum catalysts are highly effective for both the reduction of the double bond and the hydrogenolysis of the benzyl-oxygen bond.

-

Pressure and Reaction Time: The use of moderate hydrogen pressure and a long reaction time ensures the complete conversion of the starting material.

Diagram of the Catalytic Hydrogenation Workflow:

Caption: Workflow for the synthesis of 2-(2-phenylethyl)benzoic acid.

Synthesis of 3- and 4-(2-Phenylethyl)benzoic Acid

The synthesis of the meta and para isomers typically involves forming the C-C bond between the aromatic rings through methods like Suzuki coupling, followed by modifications to introduce the ethyl bridge, or by utilizing Friedel-Crafts type reactions.

While a direct synthesis of 3-(2-phenylethyl)benzoic acid via this method is not prominently documented, a plausible route can be extrapolated from the synthesis of related biphenyl compounds, such as 3-phenylbenzoic acid[4]. This would involve a Suzuki-Miyaura coupling followed by further functional group manipulation. A hypothetical two-step approach is outlined below.

Conceptual Experimental Protocol: Suzuki-Miyaura Coupling and Subsequent Reduction

Step 1: Suzuki-Miyaura Coupling

-

Reaction Setup: A mixture of 3-bromobenzaldehyde, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water) is prepared in a reaction flask.

-

Reaction: The mixture is heated under an inert atmosphere until the starting materials are consumed.

-

Work-up and Purification: The reaction mixture is cooled, and the product, 3-formylbiphenyl, is extracted with an organic solvent and purified by column chromatography.

Step 2: Wittig Reaction and Hydrogenation

-

Wittig Reaction: The 3-formylbiphenyl is reacted with methyltriphenylphosphonium bromide and a strong base (e.g., n-butyllithium) to form 3-vinylbiphenyl.

-

Hydrogenation: The 3-vinylbiphenyl is then catalytically hydrogenated (e.g., H₂, Pd/C) to yield 3-phenylethylbenzene.

-

Oxidation: The final step would involve a regioselective oxidation of the methyl group of a suitable precursor (e.g., starting with 3-bromo-toluene) to a carboxylic acid, or a more complex multi-step process to introduce the carboxyl group.

A more direct, albeit challenging, approach would be a Friedel-Crafts acylation of phenylethylbenzene. However, this would likely result in a mixture of ortho and para isomers, making the isolation of the meta isomer difficult.

A common strategy for synthesizing para-substituted bibenzyl derivatives involves a Friedel-Crafts acylation followed by reduction.

Conceptual Experimental Protocol: Friedel-Crafts Acylation and Wolff-Kishner Reduction

-

Friedel-Crafts Acylation: Phenylethylbenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) in a non-polar solvent. This reaction would predominantly yield the para-acylated product, 4-(2-phenylethyl)acetophenone, due to steric hindrance at the ortho position.

-

Wolff-Kishner Reduction: The resulting ketone is then heated with hydrazine hydrate and a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene glycol, to reduce the carbonyl group to a methylene group, yielding 4-ethyl-phenylethylbenzene.

-

Oxidation: The ethyl group on the benzoic acid precursor ring would then be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

Diagram of a General Synthetic Strategy for 3- and 4-Isomers:

Caption: General synthetic strategies for 3- and 4-phenylethylbenzoic acid.

Comparative Physicochemical and Spectroscopic Data

| Property | 2-(2-Phenylethyl)benzoic Acid | 3-(2-Phenylethyl)benzoic Acid | 4-(2-Phenylethyl)benzoic Acid |

| CAS Number | 4890-85-1[5] | 161373-05-3 | N/A |

| Molecular Formula | C₁₅H₁₄O₂ | C₁₅H₁₄O₂ | C₁₅H₁₄O₂ |

| Molecular Weight | 226.27 g/mol | 226.27 g/mol | 226.27 g/mol |

| Melting Point (°C) | 130-132[3] | N/A (Predicted) | N/A (Predicted) |

| Boiling Point (°C) | 259 | 373.2 ± 21.0 (Predicted) | N/A (Predicted) |

| pKa | ~4-5 (Estimated) | 4.27 ± 0.10 (Predicted) | ~4-5 (Estimated) |

| ¹H NMR | Complex aromatic region, characteristic ethyl bridge signals (~2.8-3.2 ppm) | Expected complex aromatic region, characteristic ethyl bridge signals | Expected complex aromatic region, characteristic ethyl bridge signals |

| ¹³C NMR | Expected distinct aromatic and aliphatic carbon signals | Expected distinct aromatic and aliphatic carbon signals | Expected distinct aromatic and aliphatic carbon signals |

| IR (cm⁻¹) | Broad O-H stretch (~2500-3300), C=O stretch (~1700), aromatic C-H and C=C bands | Broad O-H stretch (~2500-3300), C=O stretch (~1700), aromatic C-H and C=C bands | Broad O-H stretch (~2500-3300), C=O stretch (~1700), aromatic C-H and C=C bands |

Note: "N/A" indicates that reliable experimental data was not found in the searched literature. Predicted values should be used with caution.

Biological Activity and Potential Applications

While the primary documented application of phenylethylbenzoic acid isomers is in chemical synthesis, their structural similarity to biologically active bibenzyls suggests potential for pharmacological activity.

-

2-(2-Phenylethyl)benzoic Acid: The overwhelming focus on this isomer has been as a synthetic intermediate. Its own biological activity is not well-characterized, likely due to the high interest in its cyclized derivatives.

-

3-(2-Phenylethyl)benzoic Acid: Some sources suggest its use as a flavoring agent and its potential antimicrobial properties, though specific studies are scarce. It is also listed as a potential intermediate in the synthesis of other organic compounds.

-

4-(2-Phenylethyl)benzoic Acid: There is limited information on the biological activity of this specific isomer. However, related structures, such as 4-[(2-phenylethyl)amino]benzoic acid, have been synthesized in the context of developing non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that the 4-substituted scaffold may be amenable to the development of biologically active compounds.

The general biological activities of benzoic acid and its derivatives are broad, including antimicrobial and anti-inflammatory properties[5]. The lipophilicity introduced by the phenylethyl group could potentially enhance membrane permeability and interaction with hydrophobic binding pockets of enzymes or receptors, making these isomers interesting candidates for further biological evaluation.

Conclusion and Future Outlook

The phenylethylbenzoic acid isomers represent a fascinating case study in how synthetic utility can drive the depth of scientific exploration. The ortho isomer is a well-established and historically significant building block in medicinal chemistry. In contrast, the meta and para isomers remain comparatively under-explored, with a clear need for the publication of robust, modern synthetic protocols and comprehensive characterization data.

For researchers in drug discovery, the 3- and 4-isomers present an opportunity for investigation. Their synthesis, guided by modern cross-coupling and functionalization techniques, is readily achievable. Subsequent screening for a range of biological activities, from antimicrobial to anti-inflammatory and anticancer effects, could unveil novel therapeutic leads. This guide serves as a foundational resource, consolidating the known history and chemistry of these isomers and highlighting the areas ripe for future research and discovery.

References

- K. Zhang, S. Long, 4-[(2-Phenylethyl)amino]benzoic acid.

- Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Deriv

- Wikipedia. Benzoic acid.

- LookChem. Cas 161373-05-3,BENZOIC ACID,3-(2-PHENYLETHYL)-.

- Chemeurope.com. Benzoic acid.

- Studies in the synthesis of bibenzyl. (n.d.).

- The Preparation of 2-(2-Oxo-2-Phenylethyl)

- The Royal Society of Chemistry.

- Wikipedia. Benzoic acid.

- Doc Brown's Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes.

- Juniper Publishers. Peer Reviewed Chemistry Journals | Impact Factor Rankings.

- BenchChem. A Comparative Analysis of Dihydroxybenzoic Acid Isomers' Bioactivity.

- BenchChem. Application Notes and Protocols: "Benzoic acid, 3-methylphenyl ester" in Organic Synthesis.

- IJPPR.

- Discovery of 4-(2-phenylethynyl) benzoic acid as a potential potent chemical pruner. (n.d.).

- PubChem. 2-Phenylethanol.

- Google Patents. US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX)

- MIT. APPENDIX 2.

- The Good Scents Company.

- 3018 Synthesis of 3-phenylbenzoic acid

- PubChem. 4-(2-phenylethenyl)benzoic Acid.

- PMC - PubMed Central. Hydroxybenzoic acid isomers and the cardiovascular system.

- Google Patents.

- PubChemLite. 4-(2-phenylethynyl)benzoic acid (C15H10O2).

- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid.

- ResearchGate. (PDF) Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0)

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.

- MDPI. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids.

- ResearchGate. Reaction scheme of the oxidation of toluene. | Download Scientific Diagram.

- Organic Syntheses Procedure. Benzoic acid, 2-phenylethyl ester.

- Substituent Effects on the N.M.R. Spectra of Carboxylic Acid Derivatives. 111 Correlation of 13C N.M.R. Spectra of para Substit*. (n.d.).

- ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand..

- Preprints.org.

- NIST WebBook. Benzoic acid, 4-(phenylazo)-.

- Technische Universität Braunschweig. 4. Biogenesis of Benzoic Acids as Precursors.

- ChemBK. 2-(2-phenylethyl)benzoic acid.

- Sciencemadness Wiki. Phenethyl alcohol.

- NIST WebBook. Benzoic acid.

- CORE. Title Infrared Spectra and Molecular Configuration of Benzoic Acid (Special Issue on Physical Chemistry) Author(s) Ha.

- YouTube. The oxidation of Toluene to Benzaldehyde by Chromyl Chloride is cal....

- Sigma-Aldrich. 3-(2-Oxo-2-phenylethylthio)benzoic acid.

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Carboxylic Acids

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction couples an organoboron species with an organohalide, providing a powerful tool for the construction of complex molecular architectures.[1][2] Of particular interest to the pharmaceutical and materials science industries is the synthesis of biaryl carboxylic acids. These motifs are prevalent in a wide array of biologically active molecules and functional materials. The successful coupling of substrates like 3-bromobenzoic acid is therefore of significant practical importance.

This document provides a detailed guide to the Suzuki-Miyaura coupling of 3-bromobenzoic acid, offering not just a step-by-step protocol but also a deeper understanding of the underlying chemical principles that govern this transformation. As senior application scientists, we aim to equip researchers with the knowledge to not only replicate this procedure but also to troubleshoot and adapt it for their specific needs.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting unexpected outcomes. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][4]

Caption: The Catalytic Cycle of the Suzuki-Miyaura Coupling.

The key steps of the catalytic cycle are as follows:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromobenzoic acid), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[3] The reactivity of the halide follows the trend I > Br > Cl.[2]

-

Transmetalation: The organic group from the activated organoboron species is transferred to the palladium center, displacing the halide. A critical aspect of this step is the activation of the boronic acid by a base.[5] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium.[1][5]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond of the biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][6] Isomerization from a trans to a cis complex is necessary before reductive elimination can occur.[2][6]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid

This protocol is adapted from methodologies that have proven effective for the coupling of aryl halides bearing carboxylic acid functionalities, with an emphasis on using aqueous conditions for improved solubility and environmental considerations.[7][8][9]

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Bromobenzoic acid | ≥98% | Standard chemical supplier | |

| Phenylboronic acid | ≥97% | Standard chemical supplier | |

| [PdCl₂(NH₂CH₂COOH)₂] | N/A | Prepared as described below | |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Standard chemical supplier | |

| Deionized Water | High Purity | ||

| Ethanol | Reagent Grade | Standard chemical supplier | For recrystallization |

| Hydrochloric Acid (HCl) | Concentrated | Standard chemical supplier | For workup |

| Diethyl Ether | Anhydrous | Standard chemical supplier | For extraction |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard chemical supplier | For drying |

Catalyst Preparation: [PdCl₂(NH₂CH₂COOH)₂]

For researchers preferring to synthesize their own catalyst, a simple procedure can be followed.[7] This water-soluble catalyst is particularly advantageous for substrates like 3-bromobenzoic acid.[7]

-

To a solution of palladium chloride (PdCl₂, 1 mmol) in ethanol and acetic acid, add glycine (2 mmol).

-

Stir the mixture at room temperature for 24 hours.[7]

-

The resulting solution containing the catalyst can be used directly or the catalyst can be isolated.

Alternatively, a commercially available palladium catalyst such as palladium acetate (Pd(OAc)₂) with a suitable ligand can be employed.

Step-by-Step Reaction Procedure

Caption: Experimental workflow for the Suzuki coupling of 3-bromobenzoic acid.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 3-bromobenzoic acid (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).[7]

-

Catalyst Addition: Add the palladium catalyst, [PdCl₂(NH₂CH₂COOH)₂] (0.001 mmol, 0.1 mol%).[7]

-

Solvent Addition: Add deionized water (5.0 mL).[7]

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature for 1.5 hours. The reaction can be performed open to the air.[7]

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup - Acidification and Precipitation: Upon completion, carefully acidify the reaction mixture with concentrated HCl until the pH is approximately 2. This will protonate the carboxylate group of the product, causing it to precipitate out of the aqueous solution.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic salts.

-

Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain the pure biphenyl-3-carboxylic acid.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Key Considerations and Optimization

The success of the Suzuki-Miyaura coupling is contingent on the careful selection of several key parameters.

| Parameter | Recommended Condition | Rationale and Expert Insights |

| Palladium Catalyst | [PdCl₂(NH₂CH₂COOH)₂] or Pd(OAc)₂/Ligand | The choice of catalyst and ligand is crucial. For electron-deficient aryl bromides like 3-bromobenzoic acid, electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition.[3][4] The use of a water-soluble catalyst is advantageous for this substrate.[7] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base plays a multifaceted role, including the activation of the boronic acid and influencing the overall catalytic activity.[1] The strength of the base can be tuned; stronger bases may be required for less reactive substrates. |

| Solvent | Water, Dioxane/Water, Toluene/Water | The presence of the carboxylic acid group necessitates a solvent system that can solubilize both the starting material and the deprotonated intermediates. Aqueous or biphasic systems are often ideal.[1][10] |

| Temperature | Room Temperature to 80 °C | While some modern catalyst systems allow for room temperature reactions, heating may be necessary to drive the reaction to completion, especially with less reactive coupling partners.[10] |

| Atmosphere | Air or Inert (N₂, Ar) | Many modern Suzuki protocols are robust enough to be run in the presence of air.[7] However, for sensitive substrates or to maximize catalyst lifetime, performing the reaction under an inert atmosphere is recommended. |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low Conversion | Inactive catalyst, insufficient base, low temperature | Ensure the palladium catalyst is active. Increase the reaction temperature. Consider a stronger base or a different ligand. |

| Homocoupling of Boronic Acid | Presence of oxygen, catalyst decomposition | Degas the solvent and run the reaction under an inert atmosphere. Use a more stable catalyst system. |

| Protodeboronation | Presence of protic sources, prolonged reaction times | Minimize the amount of water if using an organic solvent. Ensure the reaction is not run for an unnecessarily long time. |

Conclusion

The Suzuki-Miyaura coupling of 3-bromobenzoic acid is a highly valuable transformation for the synthesis of important biaryl structures. By understanding the mechanistic principles and carefully selecting the reaction parameters, researchers can achieve high yields and purity. The protocol provided herein offers a robust and environmentally conscious starting point, which can be further optimized to suit specific research and development needs.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Wikipedia. (2024, November 28). Suzuki reaction. Retrieved from [Link]

-

Liu, S., Lv, M., Xiao, D., Li, X., Zhou, X., & Guo, M. (2013). A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. Organic & Biomolecular Chemistry, 11(3), 497-501. Retrieved from [Link]

-

Ho, S. H., Chen, Y.-C., & Lai, J. Y. (2013). A supramolecular palladium catalyst for Suzuki-Miyaura coupling in aqueous media. RSC Advances, 3(44), 21371-21378. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]

-

Novak, A. J., & Dorn, S. E. (2016). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 93(4), 765-768. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

Comprehensive Analytical Characterization of 3-(2-Phenylethyl)benzoic acid: A Multi-technique Approach

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a detailed guide to the analytical methods for the comprehensive characterization of 3-(2-Phenylethyl)benzoic acid (CAS No. 161373-05-3). As a key intermediate in the synthesis of various organic compounds and potentially in pharmaceutical development, rigorous verification of its identity, purity, and physicochemical properties is paramount.[1] This document outlines a multi-technique approach, leveraging chromatography and spectroscopy to provide a holistic and robust analytical workflow. Protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy are detailed. This guide is intended for researchers, quality control analysts, and drug development professionals who require validated methods for the characterization of this and structurally similar compounds.

Introduction and Physicochemical Profile

3-(2-Phenylethyl)benzoic acid is a derivative of benzoic acid featuring a phenylethyl group at the meta position of the benzene ring. Its unique structure makes it a valuable building block in organic synthesis.[1] The accurate determination of its chemical and physical properties is the foundational step for its application in any field, ensuring reproducibility and quality in downstream processes.

A validated analytical workflow is critical for:

-

Identity Confirmation: Unambiguously verifying the molecular structure.

-

Purity Assessment: Quantifying the target compound and identifying any process-related impurities or degradation products.

-

Stability Studies: Assessing the degradation of the compound under various stress conditions.

The fundamental physicochemical properties of 3-(2-Phenylethyl)benzoic acid are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₄O₂ | [1] |

| Molecular Weight | 226.27 g/mol | [1] |

| CAS Number | 161373-05-3 | [1] |

| Predicted Boiling Point | 373.2 ± 21.0 °C | [1] |

| Predicted Density | 1.157 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 4.27 ± 0.10 | [1] |

Note: Some properties are predicted values from computational models and should be confirmed experimentally where critical.

Integrated Analytical Workflow

A multi-technique approach is recommended for a comprehensive characterization. Spectroscopic methods provide structural information, while chromatographic methods are ideal for assessing purity. The relationship between these techniques in a typical characterization workflow is illustrated below.

Caption: Integrated workflow for compound characterization.

Chromatographic Methods for Purity and Assay

Chromatography is the gold standard for separating a compound from its impurities, allowing for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For 3-(2-Phenylethyl)benzoic acid, a reversed-phase method is ideal, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar.

Causality Behind Method Choices: The combination of a phenyl ring and a carboxylic acid group gives the molecule moderate polarity. A C18 column provides sufficient nonpolar character for retention, while an acidified water/acetonitrile mobile phase ensures the carboxylic acid is protonated, leading to sharp, symmetrical peaks. UV detection is highly effective due to the strong absorbance of the aromatic rings.[2][3]

Caption: HPLC analysis workflow from preparation to result.

Protocol: HPLC-UV for Purity Analysis

-

Instrumentation & Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]

-

Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

-

Gradient: 60% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 235 nm.[3]

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of 3-(2-Phenylethyl)benzoic acid and dissolve in 10 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.

-

Filter the solution through a 0.45 µm syringe filter before injection.[5]

-

-

Method Validation:

-

Specificity: Analyze a blank (diluent) to ensure no interfering peaks are present at the retention time of the main analyte.

-

Linearity: Prepare a series of standards (e.g., 5, 25, 50, 100, 250 µg/mL) and inject them to construct a calibration curve. A correlation coefficient (R²) of >0.999 is expected.[6]

-

Accuracy: Perform a recovery study by spiking a known amount of the standard into a sample matrix. Recoveries should be within 98-102%.[6]

-

Precision: Perform repeat injections (n=6) of a single standard solution. The relative standard deviation (RSD) of the peak area should be <2%.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is ideal for identifying and quantifying volatile and semi-volatile compounds. For polar analytes like carboxylic acids, derivatization is often necessary to increase volatility and prevent poor peak shape.[7]

Causality Behind Method Choices: The carboxylic acid group makes the molecule polar and prone to adsorption on the GC column, leading to tailing.[7] Converting the -COOH group to a less polar ester, such as a trimethylsilyl (TMS) ester, mitigates this issue. A non-polar column like a DB-5 is suitable for separating the derivatized analyte from other non-polar impurities.[8] Mass spectrometry provides definitive identification based on the molecular ion and fragmentation pattern.

Protocol: GC-MS for Impurity Profiling (with Derivatization)

-

Instrumentation & Conditions:

-

GC-MS System: Standard GC with a Mass Selective Detector.

-

Column: DB-5 or equivalent (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 10 min.

-

Injector Temperature: 250 °C.

-

MS Transfer Line: 280 °C.

-

Ion Source: Electron Ionization (EI) at 70 eV.[9]

-

Scan Range: 40-450 m/z.

-

-

Derivatization and Sample Preparation:

-

Accurately weigh 1 mg of the sample into a 2 mL GC vial.

-

Add 500 µL of a suitable solvent (e.g., Pyridine).

-

Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

-

Cap the vial and heat at 70 °C for 30 minutes.[7]

-

Cool to room temperature before injection (1 µL).

-

Spectroscopic Methods for Structural Elucidation

Spectroscopy provides fingerprint information about the molecule's structure, functional groups, and electronic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei (¹H and ¹³C) to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms. It is the most powerful technique for unambiguous structure confirmation.

Data Interpretation for 3-(2-Phenylethyl)benzoic acid:

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet far downfield, typically >10 ppm. Its broadness is due to hydrogen bonding and chemical exchange.[10]

-

Aromatic Protons: Multiple signals in the 7.2-8.0 ppm region. The protons on the benzoic acid ring will show a different substitution pattern from the five equivalent protons of the terminal phenyl ring.

-

Ethyl Bridge (-CH₂-CH₂-): Two triplets in the 2.8-3.2 ppm region, integrating to 2H each, forming a characteristic A₂B₂ system.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): A signal in the 165-175 ppm region.[11]

-

Aromatic Carbons: Multiple signals between 125-145 ppm. Due to symmetry, the terminal phenyl ring will show fewer signals than the substituted benzoic acid ring.[11]

-

Aliphatic Carbons (-CH₂-CH₂-): Two distinct signals in the 30-40 ppm region.

-

Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Acquisition Parameters (¹³C):

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: ≥1024 to achieve a good signal-to-noise ratio.[10]

-

Decoupling: Use proton decoupling.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups have characteristic absorption frequencies, making FTIR an excellent tool for identifying their presence.[12]

Expected Characteristic Absorptions:

-